molecular formula C20H14ClNO4 B3128940 N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide CAS No. 339009-29-9

N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide

Cat. No. B3128940
CAS RN: 339009-29-9
M. Wt: 367.8 g/mol
InChI Key: QFZVEZPBAUTYOK-UHFFFAOYSA-N
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Description

“N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide” is a chemical compound with the CAS Number: 127143-19-5 . It has a molecular weight of 333.34 . The compound is stored at temperatures between 28 C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H15NO4/c1-13-16(18(22)14-8-4-2-5-9-14)12-17(20(24)25-13)21-19(23)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,23) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.34 . It is stored at temperatures between 28 C . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis and Crystal Structures : The compound and its related derivatives have been synthesized and analyzed for their crystal structures, demonstrating their ability to form centrosymmetric hydrogen-bonded dimers through N–H···O interactions. This characteristic is significant for understanding the supramolecular aggregation and interactions within the crystalline state, which is controlled by a combination of π–π interactions and weak hydrogen bonding, contributing to the compound's potential application in material science and crystal engineering (Kranjc et al., 2012).

Antimicrobial Activity : Various derivatives of the compound have been synthesized and shown to exhibit antimicrobial activity. This includes activity against bacterial strains such as Staphylococcus aureus, Entrococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains including Candida albicans, C. krusei, and C. parapsilosis. The compound's ability to inhibit microbial growth makes it a candidate for further research in developing new antimicrobial agents (Aytemir et al., 2003).

In Silico Analysis and Drug-likeness : The compound has been part of studies involving in silico analysis to predict its drug-likeness properties. This involves assessing its potential as a therapeutic agent based on its chemical structure and predicted pharmacokinetic properties. Such studies are crucial in the early stages of drug discovery and development, helping to identify compounds with favorable attributes for further investigation (Pandya et al., 2019).

Synthetic Applications : The compound and its derivatives are valuable for their synthetic applications, particularly in the formation of heterocyclic systems. This includes the synthesis of various heterocyclic compounds such as dihydropyrrolone conjugates, which have potential applications in medicinal chemistry and as building blocks for more complex molecules (Svete et al., 1990).

Safety and Hazards

The safety information and hazards associated with this compound can be found in its Material Safety Data Sheet (MSDS) . It’s crucial to handle all chemical compounds with appropriate safety measures to prevent any harm.

properties

IUPAC Name

N-(5-benzoyl-6-methyl-2-oxopyran-3-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4/c1-12-16(18(23)13-6-3-2-4-7-13)11-17(20(25)26-12)22-19(24)14-8-5-9-15(21)10-14/h2-11H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZVEZPBAUTYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185056
Record name N-(5-Benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339009-29-9
Record name N-(5-Benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339009-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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